Notoginsenósido S

Descripción general

Descripción

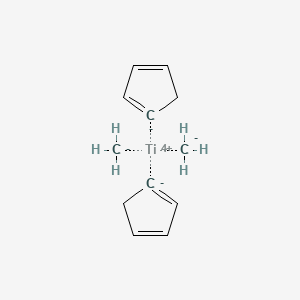

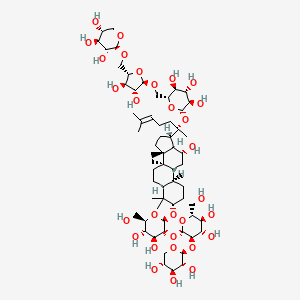

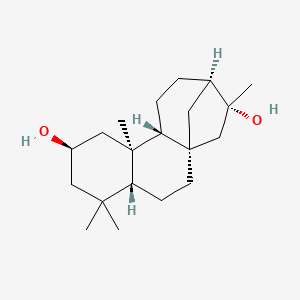

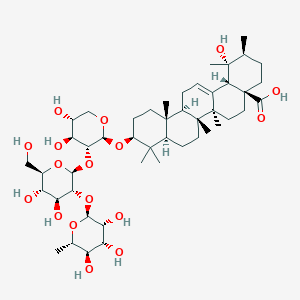

Notoginsenoside S is a bioactive saponin compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects .

Aplicaciones Científicas De Investigación

Notoginsenoside S has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying the structure-activity relationships of saponins.

Biology: Notoginsenoside S is investigated for its role in cellular processes, including cell proliferation, apoptosis, and differentiation.

Medicine: The compound has shown potential in treating various diseases, such as cancer, cardiovascular diseases, and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of Notoginsenoside S involves multiple molecular targets and pathways:

Safety and Hazards

Notoginsenoside S can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling it .

Análisis Bioquímico

Biochemical Properties

Notoginsenoside S interacts with various enzymes and proteins. For instance, it has been shown to suppress the phosphorylation of transforming growth factor-activated protein kinase 1 β (TAK1), JNK, and p38 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Notoginsenoside S has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in H22 hepatoma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Notoginsenoside S exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to suppress the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Notoginsenoside S change over time. It has been shown to significantly decrease myocardial infarction area, alleviate myocardial cell damage, and improve cardiac function in myocardial ischemia/reperfusion (MI/R) mice .

Dosage Effects in Animal Models

The effects of Notoginsenoside S vary with different dosages in animal models. For instance, it has been shown to protect against myocardial ischemia/reperfusion injury in mice when administered at a dosage of 25 mg/kg .

Metabolic Pathways

Notoginsenoside S is involved in various metabolic pathways. It has been shown to modulate lipid metabolism, exhibiting anti-inflammatory and antioxidant effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Notoginsenoside S can be synthesized through various methods, including enzymatic transformation and microwave processing. Enzymatic transformation involves the use of specific glycosidase enzymes to convert precursor compounds into Notoginsenoside S. For instance, a recombinant glycosidase from Herpetosiphon aurantiacus has been used to transform vina-ginsenoside R7 into Notoginsenoside S .

Industrial Production Methods: Industrial production of Notoginsenoside S often involves the extraction and purification from Panax notoginseng leaves and roots. Techniques such as ultrasound-assisted extraction (UAE) and macroporous resin chromatography are employed to optimize the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Notoginsenoside S undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups, altering the compound’s activity.

Hydrolysis: Acidic or enzymatic hydrolysis is used to cleave glycosidic bonds, producing various derivatives of Notoginsenoside S.

Major Products Formed: The major products formed from these reactions include various derivatives of Notoginsenoside S, each with unique pharmacological properties. For example, biotransformation of Notoginsenoside R1 by Lactiplantibacillus plantarum S165 results in the formation of 20(S/R)-Notoginsenoside R2, which exhibits enhanced anticancer activity .

Comparación Con Compuestos Similares

Notoginsenoside S is compared with other similar compounds, such as Notoginsenoside R1, Notoginsenoside R2, and Ginsenoside Rg1. These compounds share structural similarities but differ in their pharmacological activities and potency:

Notoginsenoside R1: Known for its neuroprotective and cardiovascular benefits.

Notoginsenoside R2: Exhibits enhanced anticancer properties compared to Notoginsenoside S.

Ginsenoside Rg1: Primarily used for its anti-aging and cognitive-enhancing effects.

Notoginsenoside S stands out due to its balanced profile of anti-inflammatory, antioxidant, and anticancer activities, making it a versatile compound for various therapeutic applications.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGQTILUNTIQH-RJLRDNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H106O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346727 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

575446-95-6 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)